- Preparation method of 3-substituted dibenzothiophene and its application in organic light emitting device, China, , ,

Cas no 97511-04-1 (3-Bromodibenzothiophene)

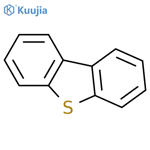

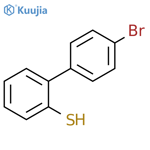

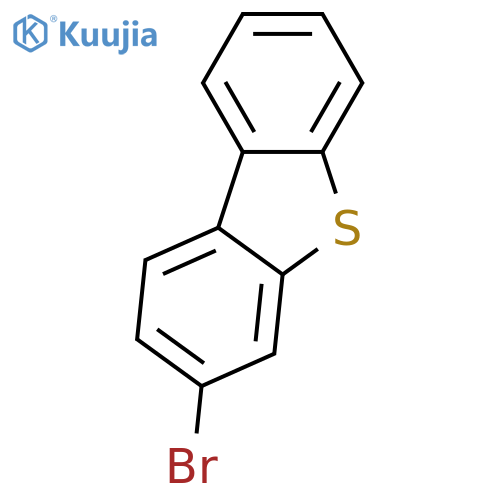

3-Bromodibenzothiophene structure

Nome do Produto:3-Bromodibenzothiophene

3-Bromodibenzothiophene Propriedades químicas e físicas

Nomes e Identificadores

-

- 3-BROMODIBENZOTHIOPHENE

- 3-Bromodibenzo[b,d]thiophene

- 3-bromo-dibenzothiophene

- FDPBPKDNWCZVQR-UHFFFAOYSA-N

- 3-Bromodibenzothiophene (ACI)

- F18747

- SY237587

- SCHEMBL258838

- 97511-04-1

- SB66893

- DA-21007

- XDA51104

- 5-bromo-8-thiatricyclo[7.4.0.0?,?]trideca-1(9),2(7),3,5,10,12-hexaene

- 5-BROMO-8-THIATRICYCLO[7.4.0.0(2),?]TRIDECA-1(9),2(7),3,5,10,12-HEXAENE

- B5452

- 11-bromo-8-thiatricyclo[7.4.0.0?,?]trideca-1(9),2,4,6,10,12-hexaene

- Dibenzothiophene,3-bromo-

- AKOS027322912

- CS-0155956

- AS-57871

- MFCD11052997

- 3-Bromodibenzothiophene

-

- MDL: MFCD11052997

- Inchi: 1S/C12H7BrS/c13-8-5-6-10-9-3-1-2-4-11(9)14-12(10)7-8/h1-7H

- Chave InChI: FDPBPKDNWCZVQR-UHFFFAOYSA-N

- SMILES: BrC1C=C2SC3C(C2=CC=1)=CC=CC=3

Propriedades Computadas

- Massa Exacta: 261.94518g/mol

- Massa monoisotópica: 261.94518g/mol

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 0

- Contagem de aceitadores de ligações de hidrogénio: 1

- Contagem de Átomos Pesados: 14

- Contagem de Ligações Rotativas: 0

- Complexidade: 218

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- XLogP3: 5.1

- Superfície polar topológica: 28.2

Propriedades Experimentais

- Densidade: 1.611±0.06 g/cm3 (20 ºC 760 Torr),

- Ponto de Fusão: 97.0 to 101.0 deg-C

- Solubilidade: Insuluble (1.8E-4 g/L) (25 ºC),

3-Bromodibenzothiophene Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B5452-1G |

3-Bromodibenzothiophene |

97511-04-1 | >98.0%(GC) | 1g |

¥525.00 | 2024-04-15 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B40045-250mg |

3-Bromodibenzo[b,d]thiophene |

97511-04-1 | 98% | 250mg |

¥84.0 | 2022-10-09 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B5452-5G |

3-Bromodibenzothiophene |

97511-04-1 | >98.0%(GC) | 5g |

¥1750.00 | 2024-04-15 | |

| abcr | AB495179-5 g |

3-Bromodibenzo[b,d]thiophene; . |

97511-04-1 | 5g |

€230.90 | 2023-04-19 | ||

| abcr | AB495179-25 g |

3-Bromodibenzo[b,d]thiophene; . |

97511-04-1 | 25g |

€642.10 | 2023-04-19 | ||

| eNovation Chemicals LLC | Y1190849-5g |

3-Bromodibenzothiophene |

97511-04-1 | 97% | 5g |

$180 | 2023-09-01 | |

| A2B Chem LLC | AB53240-1g |

3-Bromodibenzothiophene |

97511-04-1 | 98% | 1g |

$19.00 | 2024-07-18 | |

| 1PlusChem | 1P003AUW-10g |

3-Bromodibenzothiophene |

97511-04-1 | 98% | 10g |

$160.00 | 2024-04-19 | |

| 1PlusChem | 1P003AUW-250mg |

3-Bromodibenzothiophene |

97511-04-1 | 98% | 250mg |

$6.00 | 2024-04-19 | |

| A2B Chem LLC | AB53240-10g |

3-Bromodibenzothiophene |

97511-04-1 | 98% | 10g |

$146.00 | 2024-07-18 |

3-Bromodibenzothiophene Método de produção

Método de produção 1

Condições de reacção

1.1 Reagents: Methanesulfonic acid, mixt. with phosphorus oxide (P2O5) Solvents: 1,2-Dichloroethane ; rt → 80 °C; 6 h, 80 °C

1.2 Reagents: Triethylamine Solvents: Water ; pH 7 - 8, cooled

1.2 Reagents: Triethylamine Solvents: Water ; pH 7 - 8, cooled

Referência

Método de produção 2

Condições de reacção

1.1 Reagents: Bromine Catalysts: Iodine Solvents: Chloroform ; cooled; 2 h, cooled; 2 h, rt

1.2 Reagents: Sodium bisulfite

1.2 Reagents: Sodium bisulfite

Referência

- Blue-light conjugated polymer luminescent material based on bisthioxoindole carbazole unit and preparation method and application thereof, China, , ,

Método de produção 3

Condições de reacção

Referência

- Preparation of spiro compound for organic electric element and electronic device, Korea, , ,

Método de produção 4

Condições de reacção

1.1 Reagents: Trifluoromethanesulfonic acid ; 24 h, rt

1.2 Reagents: Pyridine Solvents: Water ; rt; 30 min, reflux

1.2 Reagents: Pyridine Solvents: Water ; rt; 30 min, reflux

Referência

- Preparation of aromatic heterocyclic compounds for organic electric device and electronic apparatus, Korea, , ,

Método de produção 5

Condições de reacção

1.1 Reagents: Sodium nitrite , Sulfuric acid Solvents: Acetic acid , Water ; 2 °C; 100 min, 5 - 8 °C; 8 °C → -5 °C

1.2 Reagents: Diethyl ether ; 25 min, -5 °C

1.2 Reagents: Diethyl ether ; 25 min, -5 °C

Referência

- Compound having phenylacetylene structure, liquid crystal composition, polymer, optically anisotropic product, optical or liquid crystal element, dibenzothiophene compound, intermediate, and process for producing the same, United States, , ,

Método de produção 6

Condições de reacção

1.1 Reagents: Cesium carbonate , S8 Solvents: Dimethyl sulfoxide ; 2 h, 100 °C

Referência

- Transition-Metal-Free Diarylannulated Sulfide and Selenide Construction via Radical/Anion-Mediated Sulfur-Iodine and Selenium-Iodine Exchange, Organic Letters, 2016, 18(21), 5756-5759

Método de produção 7

Condições de reacção

1.1 Catalysts: Palladium chloride Solvents: Dimethyl sulfoxide ; 8 h, 140 °C

Referência

- Synthesis of substituted dibenzothiophene compound, China, , ,

Método de produção 8

Condições de reacção

Referência

- Photocatalytic defluorocarboxylation using formate salts as both a reductant and a carbon dioxide source, Green Chemistry, 2023, 25(16), 6194-6199

Método de produção 9

Condições de reacção

1.1 Reagents: Tripotassium phosphate , Potassium thioacetate Catalysts: 1,10-Phenanthroline , Copper(II) triflate Solvents: Dimethyl sulfoxide ; 6 h, 80 °C

Referência

- Cu(II)-catalyzed sulfide construction: both aryl groups utilization of intermolecular and intramolecular diaryliodonium salt, Chemical Communications (Cambridge, 2017, 53(20), 2918-2921

Método de produção 10

Condições de reacção

Referência

- Product class 6: dibenzothiophenes, Science of Synthesis, 2001, 10, 211-263

Método de produção 11

Condições de reacção

1.1 Reagents: Tripotassium phosphate , Potassium thioacetate Catalysts: 1,10-Phenanthroline , Copper(II) triflate Solvents: Dimethyl sulfoxide ; 6 h, 80 °C

Referência

- A process for preparing diaryl thioethers, China, , ,

Método de produção 12

Condições de reacção

Referência

- Preparation of fused-heterocyclic compounds, and organic electric elements using them and electronic devices thereof, Korea, , ,

Método de produção 13

Condições de reacção

1.1 Reagents: Cesium carbonate , S8 Solvents: Dimethyl sulfoxide ; 2 h, 100 °C; 100 °C → rt

1.2 Reagents: Water

1.2 Reagents: Water

Referência

- Diaryl episulfide and diaryl episelenide, and their synthesis method from periodate salt, and application as photoelectric materials, China, , ,

Método de produção 14

Condições de reacção

1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water ; rt → 0 °C; < 5 °C; 30 min, < 5 °C

1.2 Reagents: Tetrafluoroboric acid Solvents: Water ; < 5 °C

1.3 Reagents: Copper oxide (Cu2O) Solvents: Water ; 30 min, rt

1.2 Reagents: Tetrafluoroboric acid Solvents: Water ; < 5 °C

1.3 Reagents: Copper oxide (Cu2O) Solvents: Water ; 30 min, rt

Referência

- Preparation of 3-bromodibenzothiophene, China, , ,

Método de produção 15

Condições de reacção

1.1 Catalysts: Tris(2,2′-bipyridine)ruthenium(2+) bis(hexafluorophosphate) , [1,1,1-Trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamidato-κN](triphenyl… Solvents: Acetonitrile ; 16 h, rt

Referência

- Dual gold and photoredox catalyzed C-H activation of arenes for aryl-aryl cross couplings, Chemical Science, 2017, 8(4), 2885-2889

Método de produção 16

Condições de reacção

1.1 Catalysts: Palladium chloride Solvents: Dimethyl sulfoxide ; 12 h, 140 °C

Referência

- Cyclization of 2-Biphenylthiols to Dibenzothiophenes under PdCl2/DMSO Catalysis, Organic Letters, 2018, 20(17), 5439-5443

Método de produção 17

Condições de reacção

1.1 Reagents: Nitrosylsulfuric acid , Copper bromide (CuBr) , Hydrogen bromide

Referência

- Synthesis of monoamino and monohydroxydibenzothiophenes, Journal of Heterocyclic Chemistry, 1985, 22(1), 215-18

Método de produção 18

3-Bromodibenzothiophene Raw materials

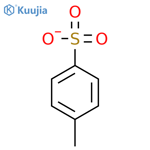

- Benzenesulfonic acid,4-methyl-, ion(1-)

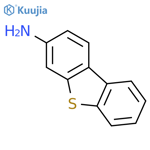

- 3-Dibenzothiophenamine

- 4-Bromo-2-(methylsulfinyl)-1,1′-biphenyl

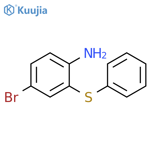

- Benzenamine, 4-bromo-2-(phenylthio)-

- Borate(1-),tetrafluoro-

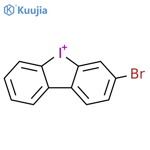

- 3-Bromodibenziodolium

- Dibenzothiophene

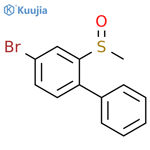

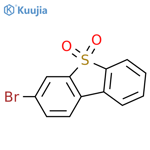

- 3-Bromodibenzothiophene 5,5-Dioxide

- 1,1'-Biphenyl, 4'-bromo-2-(methylsulfinyl)-

- [1,1'-Biphenyl]-2-thiol, 4'-bromo-

- 4-Bromo-2-(phenylthio)benzenediazonium

3-Bromodibenzothiophene Preparation Products

3-Bromodibenzothiophene Literatura Relacionada

-

Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311

-

Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680

-

Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216

-

Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855

-

V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209

97511-04-1 (3-Bromodibenzothiophene) Produtos relacionados

- 2418668-17-2(N-(4-aminooxan-4-yl)methyl-2-(4-methylphenyl)sulfanylpropanamide hydrochloride)

- 2418670-86-5(5-(azidomethyl)-3-{4-(tert-butoxy)carbonylpiperazin-1-yl}-2-methylbenzoic acid)

- 872292-28-9(2-propylcyclopentan-1-ol)

- 1154942-47-8(6-(1-hydroxyethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one)

- 1090444-22-6((4-Hydroxypiperidin-1-yl)(pyridin-2-yl)methanone)

- 2034616-92-5(4-{4-(2,6-dimethylpyrimidin-4-yl)oxypiperidine-1-carbonyl}quinolin-2-ol)

- 1359401-59-4(6-chloro-N-(2,4-dimethoxyphenyl)-3-(pyrrolidine-1-carbonyl)quinolin-4-amine)

- 2241142-51-6(Lithium(1+) ion 2-[(1-methylazetidin-3-yl)oxy]acetate)

- 1806729-32-7(3-(Difluoromethyl)-2-iodo-5-methoxy-6-(trifluoromethoxy)pyridine)

- 1806829-39-9(3-Amino-6-cyano-2-(difluoromethyl)pyridine-5-acetonitrile)

Fornecedores recomendados

Amadis Chemical Company Limited

(CAS:97511-04-1)3-Bromodibenzothiophene

Pureza:99%/99%

Quantidade:10g/25g

Preço ($):180.0/378.0